molecular formula C43H69NO10 B022779 Spinetoram L CAS No. 187166-15-0

Spinetoram L

Cat. No. B022779
M. Wt: 760 g/mol
InChI Key: KWVYSEWJJXXTEZ-GDMNSMANSA-N
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Description

Spinetoram L is a component of spinetoram, a novel insecticide derived from the actinomycete Saccharopolyspora spinosa. It belongs to the spinosyn class, recognized for its effectiveness against a broad range of insect pests with minimal environmental impact and non-toxicity to humans and animals. Spinetoram, including its components J and L, is utilized in agriculture and food storage due to its broad spectrum of action against pests like Cydia pomonella, leaf miners, and thrips, among others. The development and use of spinetoram highlight the significance of natural products and industrial microbiology in agricultural product development, providing a sustainable alternative for pest control (Galm & Sparks, 2016).

Synthesis Analysis

Spinetoram L, along with spinetoram J, forms the active components of spinetoram. The semi-synthesis of these compounds involves improved methodologies that reduce the number of synthetic steps and overall costs. For instance, spinetoram J's improved synthesis utilizes self-protection strategies and employs 3-O-ethyl-2,4-di-O-methylrhamnose both as a reaction substrate and a protecting group, demonstrating the innovative approaches in spinetoram synthesis. Such advancements highlight the potential for developing new insecticidal chemistries by modifying natural products (Zhang et al., 2018).

Molecular Structure Analysis

The molecular structure of spinetoram derivatives, including spinetoram L, is crucial for their insecticidal activity. Studies on the synthesis and activity of spinetoram derivatives have shown that introducing electron-withdrawing substituents can lead to compounds with higher insecticidal activity. The position of these substituents, however, has little effect on activity, suggesting that the core structure of spinetoram plays a significant role in its effectiveness. The detailed analysis of spinetoram’s structure through NMR and HRMS techniques provides insights into the relationship between structure and activity, guiding the development of more efficient insecticides (Zhang et al., 2023).

Chemical Reactions and Properties

Spinetoram's chemical properties, including its reactions, are pivotal for its insecticidal action. It functions by disrupting the GABA-gated chloride channels and causing persistent activation of insect nicotinic acetylcholine receptors. This dual mode of action contributes to spinetoram's broad-spectrum efficacy against insect pests and underscores its role as a fermentation-derived insecticide with significant potential in integrated pest management strategies (Depalo et al., 2016).

Physical Properties Analysis

The physical properties of spinetoram, including solubility, stability, and formulation characteristics, are essential for its application as a grain protectant and in other pest control settings. Studies have demonstrated spinetoram's effectiveness in protecting stored grains from pests like the rice weevil and the lesser grain borer. Its physical properties facilitate its use in various formulations, providing long-term protection and stability, critical for ensuring food security and the safe storage of agricultural products (Vassilakos et al., 2012).

Chemical Properties Analysis

The chemical stability and residue behavior of spinetoram, including component L, play a significant role in its safety and efficacy profile. Research on spinetoram's residue behavior and dietary risk assessment in crops like cauliflower has established methods for its determination and confirmed its rapid degradation, ensuring consumer safety. These studies underscore the importance of understanding spinetoram's chemical properties to assess its environmental impact and safety for human consumption (Lin et al., 2020).

Scientific Research Applications

Agricultural Insecticide

Spinetoram L is a semisynthetic insecticide derived from natural products and is used in the agricultural industry . It’s produced through fermentation of high-yielding strains .

Method of Application

Spinetoram L is applied to crops to protect them from pests. The production process involves a combination of a genetic block in a specific O-methylation of the rhamnose moiety of spinosad coupled with neural network-based QSAR and synthetic chemistry .

Results and Outcomes

The development of Spinetoram L has led to significant advancements in crop protection, urban pest management, vegetation management, range and pasture, plant nutrient management, and post-harvest technologies . It’s an important tool in increasing crop yield and agricultural efficiency .

Pest Control for Plutella xylostella

Spinetoram L is used to manage lepidopteran pests, including the diamondback moth, Plutella xylostella .

Method of Application

In a study, the effects of low lethal (LC 25) and sublethal (LC 10) concentrations of Spinetoram L on two successive generations of P. xylostella were assessed .

Results and Outcomes

The study found that these concentrations of Spinetoram L significantly reduced the pupation rate, pupal weight, and adult emergence of P. xylostella. The fecundity of the F1 generation was also significantly lower in the treated group than in the untreated control . The intrinsic rates of increase ® was significantly lower (r = 0.1984 day−1) in the Spinetoram L treated P. xylostella F1 progeny compared to the untreated control (r = 0.2394 day−1) . This suggests that these concentrations of Spinetoram L might affect P. xylostella population growth by reducing its survival, development, and reproduction .

Systems Biology Program

Spinetoram L is used in a comprehensive Systems Biology program .

Method of Application

The program was established to couple phenotype with genotype for identification of targets which can subsequently be used to improve production strains by rational genetic modification or to improve the production process through process optimization .

Results and Outcomes

This application of Spinetoram L has led to advancements in the development of current spinetoram production strains .

Pest Control for Scirtothrips dorsalis

Spinetoram L is used to manage Scirtothrips dorsalis, a pest that causes feeding injury such as bronzing, curling, darkening, and distortion of leaves and petioles on potted strawberry plants .

Method of Application

In a study, the effects of Spinetoram L on the progression of S. dorsalis feeding injury were assessed .

Results and Outcomes

The study found that delayed application of Spinetoram L is useful in managing S. dorsalis .

Safety And Hazards

Spinetoram L may cause an allergic skin reaction. It is toxic to aquatic life with long lasting effects . It is harmful in contact with skin or if inhaled, and causes serious eye irritation .

Future Directions

Natural products have long played an important role as pest control agents and continue to serve as an excellent source of inspiration for the development of new agrochemical compounds . The opportunity for discovery and development for natural products in agricultural applications is large .

properties

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69NO10/c1-11-27-14-13-15-36(54-38-17-16-35(44(7)8)25(5)50-38)24(4)39(46)34-21-32-30(33(34)22-37(45)52-27)18-23(3)29-19-28(20-31(29)32)53-43-42(48-10)41(49-12-2)40(47-9)26(6)51-43/h18,21,24-33,35-36,38,40-43H,11-17,19-20,22H2,1-10H3/t24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,35+,36+,38+,40+,41-,42-,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVYSEWJJXXTEZ-GDMNSMANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H69NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044341
Record name Spinetoram L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spinetoram L

CAS RN

187166-15-0
Record name Spinetoram L
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187166-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinetoram (minor component) [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187166150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spinetoram L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPINETORAM L
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6X4QH84Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
C DeAmicis, NA Edwards, MB Giles, GH Harris… - … of Chromatography A, 2011 - Elsevier
… Periodic production of analytical standards of spinetoram-J and spinetoram-L from 1 kg batches of spinetoram has been traditionally accomplished using preparative RP-HPLC. In an …
Number of citations: 60 www.sciencedirect.com
Y Shimokawatoko, N Sato… - … Chemical Co., Ltd …, 2012 - sumitomo-chem.co.jp
… (spinetoramJ) and 3 to 17 days (spinetoram-L). Furthermore, the degradation of the 14C-… ) and 18 days (spinetoram-L) under natural sunlight at north latitude 40 degrees in summer. …
Number of citations: 46 www.sumitomo-chem.co.jp
P Ruiz, AM Ares, S Valverde, MT Martín… - Food Research …, 2020 - Elsevier
… ) stock solutions of spinetoram J and L were prepared by dissolving different amounts of the spinetoram standard accurately weighed (12.5 mg for spinetoram J; 50 mg for spinetoram L) …
Number of citations: 8 www.sciencedirect.com
AY Ko, H Kim, JA Do, J Jang, EH Lee… - Analytical Science …, 2016 - koreascience.kr
… Abstract: An analytical method was developed to determine the amount of spinetoram (spinetoram J and spinetoram L) in livestock samples. The spinetoram was extracted with …
Number of citations: 5 koreascience.kr
P Ruiz, AM Ares, MJ Nozal, MT Martín, J Bernal - Microchemical Journal, 2020 - Elsevier
… ions (m/z 748.4-spinetoram J; m/z 760.4-spinetoram L) from: (A) blank and spiked (80 µg/kg… sample with spinetoram L. The additional peak, which eluted just before spinetoram L (7.4 …
Number of citations: 5 www.sciencedirect.com
FU Qiang, H Yingjie, FU Qiming, L Ji, MA Jing, F Xue… - 农药学学报, 2017 - nyxxb.cn
… The limits of quantification (LOQ) (based on the recovery test) of spinetoram-J and spinetoram-L were 0.016 mg/kg and 0.004 mg/kg, respectively. The LOQ of spinetoram's metabolites …
Number of citations: 5 www.nyxxb.cn
K Zhang, J Li, H Liu, H Wang… - Beilstein Journal of …, 2018 - beilstein-journals.org
Spinetoram, a mixture of spinetoram J (XDE-175-J, major component) and spinetoram L (XDE-175-L), is a new kind of fermentation-derived insecticide with a broad range of action …
Number of citations: 7 www.beilstein-journals.org
K Zhang, J Li - Natural Product Research, 2019 - Taylor & Francis
… Spinosad consists of a mixture of ∼85% spinosyn A and ∼15% spinosyn D, and spinetoram is a mixture of spinetoram-J and spinetoram-L (Thompson et al. Citation2000). Structurally, …
Number of citations: 2 www.tandfonline.com
W Wakil, NG Kavallieratos, EP Nika… - … Science and Pollution …, 2023 - Springer
… xylostella was exposed at 0.072 mg spinetoram/l, the adult emergence, the rate of pupation, and the pupal weight got reduced in the two successive generations of this species. The F 1 …
Number of citations: 9 link.springer.com
H Wang, XL Xu - Acta Entomologica Sinica, 2019 - cabdirect.org
… The acute oral toxicities of 60 g ai spinetoram/l and 43% bifenazate to the foragers of B. terrestris were measured by feeding method. The risk of the two insecticides to B. …
Number of citations: 1 www.cabdirect.org

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